Oral Clearance Rate: Naveglitazar vs. Ragaglitazar—Allometrically Predicted 4-Fold Faster CL/F
Naveglitazar exhibits an allometrically predicted human oral clearance (CL/F) that is at least 4-fold faster than that of ragaglitazar, another PPARα/γ dual agonist developed in the same era [1]. This difference in predicted systemic exposure informs dosing frequency expectations and compound selection for pharmacokinetic or pharmacodynamic studies requiring distinct exposure profiles.
| Evidence Dimension | Predicted human oral clearance (CL/F) from allometric scaling |
|---|---|
| Target Compound Data | CL/F at least 4× faster than ragaglitazar |
| Comparator Or Baseline | Ragaglitazar (CL/F baseline = 1× relative) |
| Quantified Difference | ≥4-fold faster clearance (≥300% increase in CL/F) |
| Conditions | Allometric prediction using published preclinical data; comparator values from observed/predicted dual PPAR compound parameters |
Why This Matters
Researchers requiring shorter compound half-life or reduced systemic accumulation in chronic dosing models should prioritize naveglitazar over ragaglitazar based on this clearance differential.
- [1] Ahlawat P, Srinivas NR. Allometric prediction of the human pharmacokinetic parameters for naveglitazar. Eur J Drug Metab Pharmacokinet. 2008 Jul-Sep;33(3):187-190. View Source
